Bienvenue dans la boutique en ligne BenchChem!

Lacto-N-neooctaose

Glycomics Structural Biology HMO Standards

Lacto-N-neooctaose (LNnO) is a neutral, linear octasaccharide with a Galβ1-4GlcNAc (type 2) backbone, extending the LNnT core to DP8. This chain length difference critically alters spatial conformation, making it essential for mapping complex HMO profiles and studying structure-function relationships in the infant gut microbiome. As an extended substrate, it is ideal for advanced chemoenzymatic synthesis of larger fucosylated/sialylated HMOs. Ensure your research is precise—substitution with smaller analogs like LNnT will not replicate these specific interactions.

Molecular Formula C40H68N2O31
Molecular Weight
Cat. No. B1165486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacto-N-neooctaose
SynonymsGalβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3
Molecular FormulaC40H68N2O31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-neooctaose (LNnO) Procurement Guide: An Octasaccharide Core for Advanced Human Milk Oligosaccharide Research


Lacto-N-neooctaose (LNnO, C54H91N3O41, MW 1438.29) is a neutral, non-fucosylated human milk oligosaccharide (HMO) with the linear octasaccharide structure Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc . It belongs to the lacto-N-neotetraose (LNnT) structural family, consisting of a lactose core extended by three alternating N-acetyllactosamine (type 2) units [1]. As a larger core structure, LNnO serves as a scaffold for generating more complex, branched, fucosylated, and sialylated HMOs, making it a critical reference standard for advanced glycomics and functional studies [2].

Why Lacto-N-neooctaose (LNnO) Is Not Interchangeable with LNnT, LNT, or Other Neutral Core HMOs in Specialized Research


The structural diversity among neutral core human milk oligosaccharides (HMOs) dictates their distinct biological activities and, consequently, their non-interchangeability in precise research and industrial applications. The primary differentiation of LNnO lies in its extended chain length and specific glycosidic linkages. Substituting LNnO with a smaller core analog like lacto-N-neotetraose (LNnT, a tetrasaccharide) or lacto-N-tetraose (LNT, with type 1 linkages) alters the glycan's spatial conformation and recognition by bacterial enzymes and host receptors [1]. A 2024 in vitro fermentation study comparing five HMOs demonstrated that specific structures, including LNnT, differentially modulate the abundance of *Bifidobacterium* species and short-chain fatty acid (SCFA) production, underscoring that chain length and linkage type are not trivial details but key drivers of functional outcomes [2]. Therefore, for applications requiring precise mimicry of larger HMO fragments or as a substrate for specific glycosyltransferases, generic substitution with a shorter analog like LNnT will fail to replicate the intended biological or enzymatic interaction.

Quantitative Evidence for Lacto-N-neooctaose (LNnO) Differentiation: A Guide for Scientific Selection


Structural Differentiation of LNnO: Extended Type 2 Chain Architecture Versus Shorter Core HMOs

Lacto-N-neooctaose (LNnO) is distinguished from the widely used core tetrasaccharide LNnT by its extended chain of repeating N-acetyllactosamine (LacNAc) units . While LNnT contains a single LacNAc extension (degree of polymerization, DP=4), LNnO contains three such extensions, resulting in a significantly larger linear octasaccharide (DP=8) . This structural elongation directly impacts its utility as a substrate and a reference standard for more complex HMOs, such as the para-lacto-N-neohexaose (pLNnH) series [1].

Glycomics Structural Biology HMO Standards

Differential Microbial Metabolism: LNnT Fermentation Outcomes Inform LNnO's Distinct Niche

While direct comparative fermentation data for LNnO against its analogs is lacking in primary literature, class-level inference can be drawn from studies on its core component, LNnT. A 2024 in vitro fermentation study quantified the impact of specific HMO structures on infant gut microbiota [1]. The study found that *Bifidobacterium infantis*-dominant inocula produced significantly higher acetic acid levels when fermenting neutral core HMOs like LNnT, compared to *B. breve*-dominant inocula (p=0.000) [1]. This demonstrates that the specific type 2 chain architecture of the LNnT family, which LNnO extends, dictates metabolic outcomes and selects for specific *Bifidobacterium* species, unlike other HMO classes (e.g., fucosylated 2'FL) [2].

Microbiome Prebiotics Infant Nutrition

LNnO as a Critical Scaffold: Scale and Yield Comparisons in HMO Biosynthesis

LNnO represents a higher-order HMO whose production is intrinsically linked to the biosynthesis of smaller core structures. Early metabolic engineering studies demonstrated that co-expression of lgtA and lgtB genes in *E. coli* yields a mixture of LNnT and the hexasaccharide LNnH at >5 g/L [1]. More recent advances have pushed LNnT titers to industrial levels (112.47 g/L in 5 L fermenter), with the longer chain LNnT II intermediate remaining a byproduct at 7.42 g/L [2]. LNnO, as an octasaccharide, lies further down this biosynthetic pathway, and its commercial availability as a purified standard (>98% by HPLC) is therefore a differentiated offering for researchers requiring a specific, longer-chain HMO that is not yet available at industrial fermentation scales comparable to LNnT.

Biotechnology Metabolic Engineering Bioprocessing

Analytical Differentiation: LNnO's Distinct Retention in HMO Profiling Studies

In the analytical separation of complex HMO mixtures, chain length is a primary driver of chromatographic retention and mass spectrometric detection. Studies using recycling chromatography for HMO isolation have demonstrated that neutral core HMOs are separated based on their degree of polymerization [1]. LNnO (DP8) will exhibit a significantly longer retention time and a distinct mass-to-charge ratio (m/z) compared to its shorter-chain analogs like LNnT (DP4) and LNnH (DP6) [2]. This allows for unambiguous identification and quantification of LNnO in biological samples when used as an authentic standard, a role that cannot be fulfilled by using a tetrasaccharide or hexasaccharide standard.

Analytical Chemistry Chromatography Mass Spectrometry

Primary Scientific and Industrial Application Scenarios for Lacto-N-neooctaose (LNnO)


Analytical Standard for LC-MS Glycomics and HMO Profiling

As established in the evidence for its distinct chromatographic retention [1], LNnO is optimally used as a high-purity (>98% HPLC) authentic standard in liquid chromatography-mass spectrometry (LC-MS) workflows. Its unique retention time and m/z signature enable the unambiguous identification and quantification of this specific octasaccharide in complex matrices such as human breast milk fractions, infant fecal samples, or fermentation broths. This application is critical for researchers mapping the diversity of HMOs or studying maternal-infant HMO transfer dynamics.

Substrate for Glycosyltransferase Assays to Study HMO Elongation

LNnO's extended linear type 2 chain provides a defined substrate for studying the activity and specificity of glycosyltransferases involved in further HMO processing, such as fucosyltransferases or sialyltransferases [2]. Its larger size, compared to LNnT, makes it a more physiologically relevant acceptor for studying the later stages of complex HMO biosynthesis, a key step in the development of chemoenzymatic synthesis routes for larger, bioactive HMOs.

Reference Compound for Investigating Structure-Function Relationships in Gut Microbiome Studies

Building on evidence that neutral core HMO architecture (specifically LNnT) selectively promotes acetic acid production by *B. infantis* over *B. breve* [3], LNnO serves as a vital tool to probe the effect of HMO chain length on this selectivity. Researchers can use purified LNnO in defined *in vitro* monoculture or consortium assays to determine if the extension from DP4 to DP8 further amplifies or alters this prebiotic effect, thereby dissecting the structure-function relationships that dictate HMO utilization by the infant gut microbiome.

Precursor for the Chemical Synthesis of Larger, Bioactive HMOs

LNnO can serve as an advanced starting material for the total synthesis of more complex, naturally occurring HMOs. Its octasaccharide core, consisting entirely of type 2 LacNAc repeats , is a common motif found in larger fucosylated and sialylated structures. Using LNnO as a building block can significantly reduce the number of synthetic steps required to access complex HMOs compared to starting from a disaccharide like lactose, thereby improving overall synthetic efficiency for producing rare and valuable glycans for functional testing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacto-N-neooctaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.